molecular formula C14H21N B13221184 5-Methyl-2-(2-methylcyclohexyl)aniline

5-Methyl-2-(2-methylcyclohexyl)aniline

Cat. No.: B13221184
M. Wt: 203.32 g/mol
InChI Key: JPUYSGHLRLXLDQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 2-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 5-Methyl-2-(2-methylcyclohexyl)nitrobenzene using a reducing agent like hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, sulfonic acids, and other electrophiles.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, sulfonated, and other substituted aromatic compounds.

Scientific Research Applications

5-Methyl-2-(2-methylcyclohexyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, with a simpler structure and different reactivity.

    N-Methylaniline: A derivative with a methyl group attached to the nitrogen atom.

    2-Methylcyclohexylamine: A compound with a similar cyclohexyl group but different substitution pattern.

Uniqueness

5-Methyl-2-(2-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

5-methyl-2-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-7-8-13(14(15)9-10)12-6-4-3-5-11(12)2/h7-9,11-12H,3-6,15H2,1-2H3

InChI Key

JPUYSGHLRLXLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C=C(C=C2)C)N

Origin of Product

United States

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